N-(13C6-Phenyl)-2-naphthylamine chemical properties and structure
N-(13C6-Phenyl)-2-naphthylamine chemical properties and structure
Technical Whitepaper: N-(
Executive Summary
N-(
Its primary utility lies in correcting for matrix effects, extraction inefficiencies, and ionization variability during Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1] This guide details the structural properties, synthesis logic, and critical role of PBNA-
Part 1: Structural Characterization & Isotopic Purity
Chemical Identity
The molecule consists of a 2-naphthylamine core N-substituted with a phenyl group.[1][2][3][4][5][6] In this specific isotopologue, the phenyl ring contains six Carbon-13 atoms, resulting in a mass shift of +6 Daltons relative to the unlabeled parent compound.
| Property | Data |
| Chemical Name | N-( |
| Synonyms | N-Phenyl-2-naphthylamine- |
| Parent CAS | 135-88-6 (Unlabeled) |
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol (Calculated) |
| Mass Shift | +6.02 Da (relative to unlabeled MW 219.[1][7]28) |
| Isotopic Purity | Typically |
| Chemical Purity |
Structural Diagram (Graphviz)
Figure 1: The
Part 2: Synthesis & Stability
Synthetic Route
The synthesis of PBNA-
-
Precursors: 2-Naphthol (or 2-Bromonaphthalene) +
C -Aniline.[1] -
Catalysis: Acid-catalyzed condensation (Bucherer) or Palladium-catalyzed cross-coupling.[1]
-
Purification: Recrystallization from ethanol/water to remove unreacted
C -aniline, ensuring no interference in the low-mass regions of the mass spectrum.
Stability Profile
-
Light Sensitivity: Like many aromatic amines, PBNA-
C is sensitive to photo-oxidation.[1] It gradually darkens upon exposure to UV light, forming quinone-imine derivatives.[1] -
Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
-
Solubility: Insoluble in water.[8] Highly soluble in acetone, acetonitrile, benzene, and dichloromethane.
Part 3: Analytical Applications (The Core)
The critical value of PBNA-
Mechanism of Action
Because PBNA-
Mass Spectrometry Transitions (LC-MS/MS)
In positive electrospray ionization (ESI+), the molecule forms a protonated precursor
-
Unlabeled PBNA (Analyte):
-
Labeled PBNA-
C (Internal Standard):-
Precursor:
226.1 ( shift) -
Primary Fragment:
127.1 (No shift, as the naphthyl ring is unlabeled) -
Secondary Fragment:
83.1 (Phenyl cation, , shift)[1]
-
Critical Note: When using the 127.1 fragment for both analyte and IS, the specificity relies entirely on the precursor isolation width (220 vs 226). Ensure the quadrupole resolution is sufficient to prevent "cross-talk" from the isotope window.
Workflow Diagram
Figure 2: Workflow ensuring that matrix effects (suppression/enhancement) affect both Analyte and IS equally.
Part 4: Metabolic & Toxicological Context
Why is quantifying PBNA critical? The compound itself has low acute toxicity, but it is a metabolic precursor to a Group 1 Carcinogen.
-
Dephenylation: In the liver (mediated by CYP450 enzymes), the C-N bond is cleaved.
-
Risk: 2-NA is a potent bladder carcinogen.[2][10] Studies indicate approximately 1% of absorbed PBNA is metabolized to 2-NA [1].[1][2][9]
-
Role of IS: Accurate measurement of PBNA exposure in rubber workers is a proxy for potential 2-NA burden. The
C standard allows for detection limits in the low ng/mL range, essential for tracing this minor metabolic pathway.
Part 5: Experimental Protocol (Standardized)
Stock Solution Preparation
-
Weigh 1.0 mg of PBNA-
C into a 10 mL volumetric flask. -
Dissolve in Acetonitrile (HPLC Grade). Sonicate for 5 minutes.
-
Concentration: 100 µg/mL.
-
Aliquot into amber glass vials and store at -20°C.
Sample Extraction (Urine)
-
Thaw urine sample and vortex.
-
Add 10 µL of Internal Standard (1 µg/mL working solution) to 1 mL urine.
-
Perform Liquid-Liquid Extraction (LLE) using 2 mL Hexane:Ethyl Acetate (9:1) .
-
Vortex for 10 mins; Centrifuge at 3000 x g for 5 mins.
-
Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen.
-
Reconstitute in 100 µL Mobile Phase (50:50 Water:Acetonitrile).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MRM Transitions:
-
PBNA:
(CE: 25 eV) -
PBNA-
C : (CE: 25 eV)[1]
-
References
-
Weiss, T., et al. (2013). Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats. Archives of Toxicology. Link
-
National Toxicology Program (NTP). (1992).[3] N-Phenyl-2-naphthylamine: Chemical Properties and Safety. NIH PubChem. Link
-
Sigma-Aldrich. (2024). Product Specification: N-Phenyl-13C6-2-napthylamine. Link
-
Käfferlein, H.U., et al. (2017).[10] Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry. Archives of Toxicology. Link
Sources
- 1. CAS 135-88-6: N-Phenyl-2-naphthylamine | CymitQuimica [cymitquimica.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-naphthylamine | CAS#:135-88-6 | Chemsrc [chemsrc.com]
- 5. N-phenyl-2-naphthyl amine, 135-88-6 [thegoodscentscompany.com]
- 6. Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
